molecular formula C12H10FNO3 B12336859 Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate CAS No. 914287-71-1

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B12336859
CAS No.: 914287-71-1
M. Wt: 235.21 g/mol
InChI Key: NCGCHFJZHHCASH-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxylate ester group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-methyl-1,3-oxazole-5-carboxylate
  • Methyl 4-(4-bromophenyl)-2-methyl-1,3-oxazole-5-carboxylate
  • Methyl 4-(4-methylphenyl)-2-methyl-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

914287-71-1

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-7-14-10(11(17-7)12(15)16-2)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

NCGCHFJZHHCASH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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